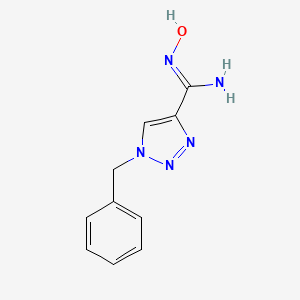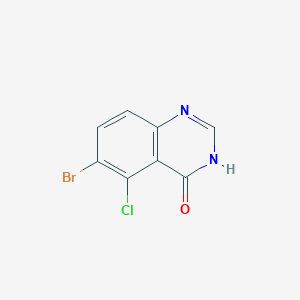
6-Bromo-5-chloro-3H-quinazolin-4-one
Übersicht
Beschreibung
6-Bromo-5-chloro-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinones involves various methods based on the substitution patterns of the ring system . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis
The structure of this compound consists of a quinazolinone ring with bromine and chlorine substituents . The quinazolinone ring is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinazolinones and their derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
6-Bromo-5-chloro-3H-quinazolin-4-one and its derivatives demonstrate significant antimicrobial properties. Studies have shown that compounds synthesized from it exhibit notable antibacterial and antifungal activities. For example, Raval et al. (2012) reported the antimicrobial effectiveness of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, highlighting their potential in combating microbial infections (Raval, Desai, & Desai, 2012). Similarly, Eweas et al. (2012) synthesized a novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, demonstrating their effectiveness as antimicrobial agents (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antiviral Activities
Another significant application of this compound derivatives is in the field of antiviral research. Selvam et al. (2007) explored the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their effectiveness against respiratory and biodefense viruses, including influenza and dengue (Selvam et al., 2007). Dinakaran et al. (2003) also synthesized a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones and tested their antiviral activity, including against HIV (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antitumor Activity
The compound has also been studied for its potential in cancer treatment. Bavetsias et al. (2002) developed water-soluble analogues of a quinazolin-4-one-based antitumor agent, exhibiting high growth-inhibitory activity (Bavetsias et al., 2002). Similarly, Tsou et al. (2001) prepared 6-substituted-4-(3-bromophenylamino)quinazolines, demonstrating their potential as inhibitors of tyrosine kinases in cancer therapy (Tsou et al., 2001).
Synthesis and Chemical Applications
The compound is also notable for its versatility in synthesis. Garlapati et al. (2012) discussed the amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one, showing its potential in chemical synthesis (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012). El‐Hiti (2004) applied organolithium in organic synthesis, demonstrating a simple procedure for the synthesis of more complex 6-substituted 3H-quinazolin-4-ones (El‐Hiti, 2004).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of 6-Bromo-5-chloro-3H-quinazolin-4-one and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological properties, these compounds could be investigated for their potential use in treating various diseases .
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-5-chloro-3H-quinazolin-4-one Quinazolinones, the class of compounds to which it belongs, have been reported to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .
Mode of Action
The specific mode of action of This compound Quinazolinones are known to interact with various biological targets leading to a wide range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Quinazolinones are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with quinazolinones, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
6-Bromo-5-chloro-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with kinase enzymes, where this compound acts as an inhibitor . This inhibition can affect cellular phosphorylation processes, thereby modulating signal transduction pathways. Additionally, this compound has been shown to interact with dihydrofolate reductase, an enzyme involved in the folate pathway, leading to its inhibition . These interactions highlight the compound’s potential as a therapeutic agent in diseases where these enzymes play a critical role.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation . This effect is mediated through the modulation of cell signaling pathways, including the inhibition of kinase activity and the downregulation of anti-apoptotic proteins. Furthermore, this compound has been observed to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, the compound can affect cellular metabolism by inhibiting key enzymes, leading to altered metabolic fluxes and reduced cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as kinases and dihydrofolate reductase, leading to their inhibition . This binding is facilitated by the unique structural features of this compound, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the upregulation or downregulation of specific genes, thereby altering cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps and the development of resistance . These findings underscore the importance of considering temporal effects when evaluating the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall therapeutic effects. Additionally, this compound can affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, such as dihydrofolate reductase . This inhibition can lead to altered levels of metabolites and changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy . For example, the compound’s interaction with nuclear transcription factors can lead to changes in gene expression, while its presence in the cytoplasm can affect metabolic processes .
Eigenschaften
IUPAC Name |
6-bromo-5-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBDPHVMCVYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290367 | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-26-9 | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)
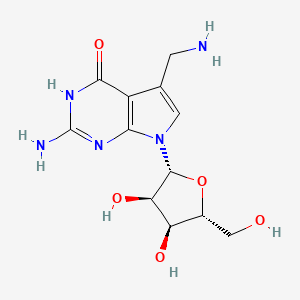
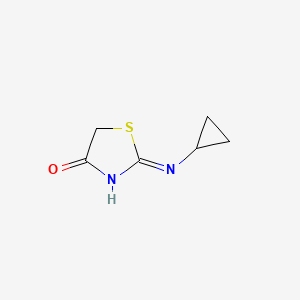

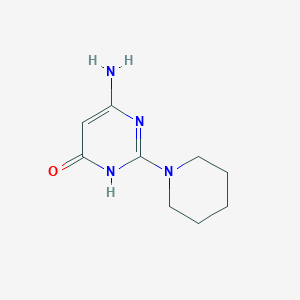
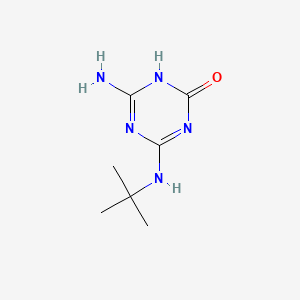

![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
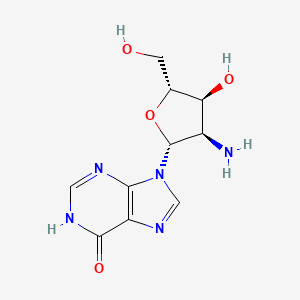
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)

